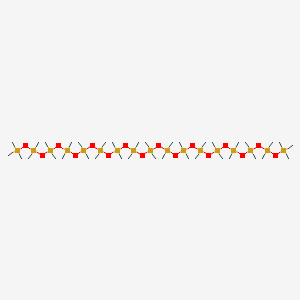
1,1-Dimethyl-1-silacyclo-3-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-silacyclo-3-pentene, also known as DMSDP, is a silicon-based compound that has been extensively studied for its potential applications in organic synthesis and material science. This compound is a five-membered ring system that contains a silicon atom and two methyl groups. DMSDP has been found to exhibit unique chemical and physical properties, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1-silacyclo-3-pentene is not well understood, but it is believed to involve the interaction of the silicon atom with other chemical species. 1,1-Dimethyl-1-silacyclo-3-pentene has been found to exhibit unique reactivity towards various organic and inorganic compounds, making it a versatile compound for various applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,1-Dimethyl-1-silacyclo-3-pentene. However, studies have shown that 1,1-Dimethyl-1-silacyclo-3-pentene is relatively non-toxic and has low environmental impact, making it a promising candidate for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-Dimethyl-1-silacyclo-3-pentene in lab experiments is its unique chemical and physical properties, which make it a versatile compound for various applications. Additionally, 1,1-Dimethyl-1-silacyclo-3-pentene is relatively easy to synthesize and has low toxicity and environmental impact. However, one of the limitations of using 1,1-Dimethyl-1-silacyclo-3-pentene is its high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the study and application of 1,1-Dimethyl-1-silacyclo-3-pentene. One potential direction is the development of new synthetic methods for 1,1-Dimethyl-1-silacyclo-3-pentene, which may lead to more cost-effective and efficient production. Additionally, further research is needed to fully understand the mechanism of action of 1,1-Dimethyl-1-silacyclo-3-pentene, which may lead to the development of new applications in various scientific fields. Finally, the potential applications of 1,1-Dimethyl-1-silacyclo-3-pentene in the field of optoelectronics should be further explored, as this may lead to the development of new technologies with unique properties.
Synthesemethoden
The synthesis of 1,1-Dimethyl-1-silacyclo-3-pentene typically involves the reaction of a silicon-containing compound with a suitable alkene or alkyne. One of the most common methods for synthesizing 1,1-Dimethyl-1-silacyclo-3-pentene is through the reaction of trimethylsilyl acetylene with a suitable catalyst, such as platinum or palladium. This method has been found to be efficient and yields high purity 1,1-Dimethyl-1-silacyclo-3-pentene.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-silacyclo-3-pentene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 1,1-Dimethyl-1-silacyclo-3-pentene has been used as a reagent for the preparation of various organic compounds, including heterocycles and chiral compounds. In material science, 1,1-Dimethyl-1-silacyclo-3-pentene has been used as a precursor for the preparation of silicon-based materials, such as silicon carbide and silicon nitride. Additionally, 1,1-Dimethyl-1-silacyclo-3-pentene has been studied for its potential applications in the field of optoelectronics, due to its unique electronic and optical properties.
Eigenschaften
CAS-Nummer |
16054-12-9 |
|---|---|
Produktname |
1,1-Dimethyl-1-silacyclo-3-pentene |
Molekularformel |
C6H12Si |
Molekulargewicht |
112.24 g/mol |
IUPAC-Name |
1,1-dimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C6H12Si/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
PBYZVYQHXMJOLS-UHFFFAOYSA-N |
SMILES |
C[Si]1(CC=CC1)C |
Kanonische SMILES |
C[Si]1(CC=CC1)C |
Andere CAS-Nummern |
18187-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



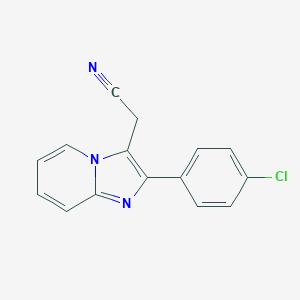
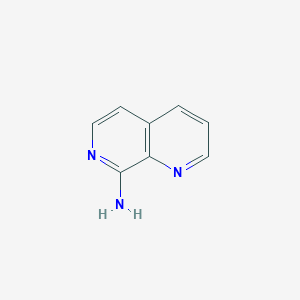
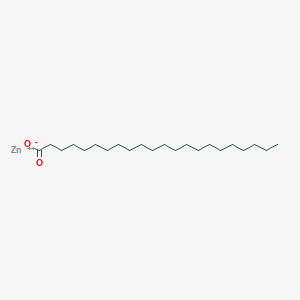
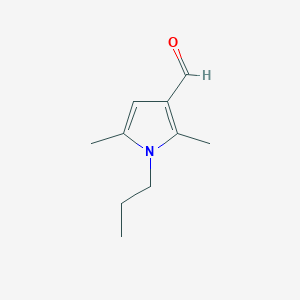
![Calcium bis[(2-hydroxyphenoxy)methanesulfonate]](/img/structure/B95294.png)
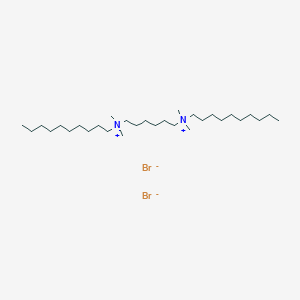
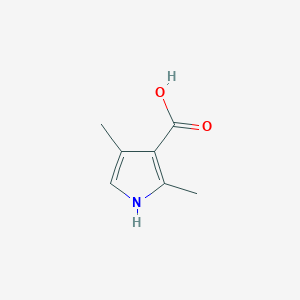
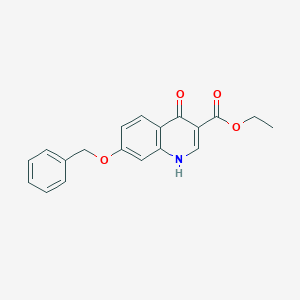
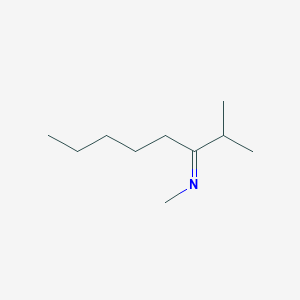
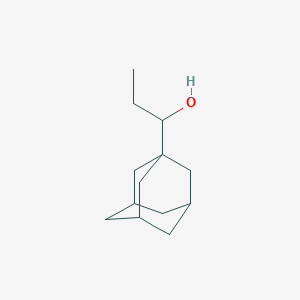
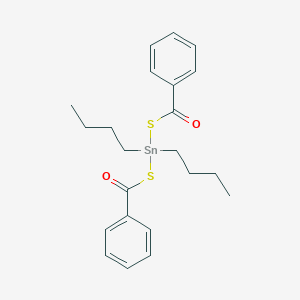
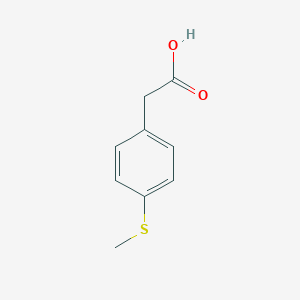
![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)
